Methyl 4,6-dimethylpyrimidine-5-carboxylate
Overview
Description
Methyl 4,6-dimethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science . This compound is characterized by a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
Methyl 4,6-dimethylpyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
- 4,6-Dimethylpyrimidine-5-carboxylic acid
- 4,6-Dimethylpyrimidine
- 5-Bromo-4,6-dimethylpyrimidine
- 6-Methylpyrimidin-4-amine
- 4-Chloro-6-methylpyrimidine
Comparison: Methyl 4,6-dimethylpyrimidine-5-carboxylate is unique due to the presence of both methyl groups and a carboxylate ester group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ester group enhances its solubility in organic solvents and its ability to participate in esterification and transesterification reactions .
Properties
IUPAC Name |
methyl 4,6-dimethylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-3)6(2)10-4-9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSPXEYSNDFEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652414 | |
Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832090-44-5 | |
Record name | Methyl 4,6-dimethylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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